

# A Comparative Analysis of the Efficacy of Repaglinide with Other Meglitinides

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of repaglinide and other meglitinides, namely nateglinide and mitiglinide, in the management of type 2 diabetes mellitus. The information is supported by data from clinical trials to aid in research and development efforts.

#### **Mechanism of Action**

Meglitinides are a class of oral hypoglycemic agents that stimulate the release of insulin from pancreatic  $\beta$ -cells.[1] Their mechanism is dependent on the presence of functioning  $\beta$ -cells.[2] Meglitinides bind to the sulfonylurea receptor-1 (SUR1) on the pancreatic  $\beta$ -cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels.[3] This closure causes depolarization of the cell membrane, opening voltage-gated calcium channels. The subsequent influx of calcium results in the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][3] This action is glucose-dependent, meaning insulin release diminishes at low glucose concentrations, which is thought to reduce the risk of severe hypoglycemia compared to some other insulin secretagogues.[2]

# **Signaling Pathway of Meglitinides**





Click to download full resolution via product page

Caption: Signaling pathway of meglitinides in pancreatic β-cells leading to insulin secretion.

# **Comparative Efficacy: A Tabular Summary**

The following table summarizes the key efficacy parameters from head-to-head clinical trials comparing repaglinide, nateglinide, and mitiglinide.



| Efficacy<br>Parameter                                   | Repaglinide                 | Nateglinide                 | Mitiglinide                                | Citation(s)  |
|---------------------------------------------------------|-----------------------------|-----------------------------|--------------------------------------------|--------------|
| Reduction in<br>HbA1c<br>(Monotherapy)                  | -1.17% to -1.6%             | -0.81% to -1.04%            | ~ -0.76% to<br>-1.11% (vs.<br>Nateglinide) | [4][5][6][7] |
| Reduction in Fasting Plasma Glucose (FPG) (Monotherapy) | -26.0 mg/dL to<br>-57 mg/dL | -18 mg/dL to<br>-18.3 mg/dL | Comparable to<br>Nateglinide               | [4][5][6][7] |
| Reduction in HbA1c (Combination with Metformin)         | -1.28%                      | -0.67%                      | -0.7% (vs.<br>placebo with<br>metformin)   | [5][8]       |
| Incidence of Minor Hypoglycemia (Monotherapy)           | 7% to 17.2%                 | 0% to 6.1%                  | 0% (vs. 2.8% for<br>Nateglinide)           | [4][6][7]    |
| Weight Gain<br>(Monotherapy)                            | 1.8 kg                      | 0.7 kg                      | Not specified in direct comparisons        | [9]          |

# Key Experimental Protocols Repaglinide vs. Nateglinide Monotherapy Trial

- Objective: To compare the efficacy and safety of repaglinide monotherapy with nateglinide monotherapy in patients with type 2 diabetes previously treated with diet and exercise.[10]
- Study Design: A 16-week, randomized, parallel-group, open-label, multicenter clinical trial. [10]
- Participants: 150 patients with type 2 diabetes, HbA1c between 7% and 12%, previously managed by diet and exercise.[10]
- Intervention:



- Repaglinide group (n=76): Initial dose of 0.5 mg per meal, with a maximum dose of 4 mg per meal.[10]
- Nateglinide group (n=74): Initial dose of 60 mg per meal, with a maximum dose of 120 mg per meal.[10]
- Doses were titrated to achieve preprandial glycemic targets.[4]
- Primary Efficacy Endpoints: Change in HbA1c from baseline.[10]
- Secondary Efficacy Endpoints: Change in Fasting Plasma Glucose (FPG) from baseline.[10]
- Safety Assessment: Incidence of adverse events, including hypoglycemia.[10]

#### Mitiglinide vs. Nateglinide Monotherapy Trial

- Objective: To evaluate the efficacy and safety of mitiglinide compared to nateglinide for the treatment of type 2 diabetes.
- Study Design: A 16-week, randomized, double-blind trial.
- Participants: Patients with type 2 diabetes (HbA1c 7-10%) previously treated with diet and exercise.[7]
- Intervention:
  - Mitiglinide group (n=111): 5-20 mg per meal.[7]
  - Nateglinide group (n=114): 60-120 mg per meal.[7]
- Primary and Secondary Efficacy Endpoints: Changes in HbA1c, Fasting Blood Glucose (FBG), and Postprandial Glucose (PBG) levels.[7]
- Safety Assessment: Incidence of adverse events, including hypoglycemic episodes.[7]

## **Experimental Workflow for Efficacy Comparison**





Click to download full resolution via product page

Caption: A typical experimental workflow for a comparative clinical trial of meglitinides.



### **Discussion of Efficacy**

Based on available clinical trial data, repaglinide generally demonstrates superior or comparable efficacy in improving glycemic control compared to other meglitinides.

Repaglinide vs. Nateglinide: Multiple studies have consistently shown that repaglinide leads to a greater reduction in both HbA1c and FPG when compared to nateglinide, both as monotherapy and in combination with metformin.[4][5] While both drugs are effective in managing postprandial glucose excursions, repaglinide's more pronounced effect on overall glycemic control is a key differentiator.[9] However, this greater efficacy may come with a higher incidence of minor hypoglycemia.[4][6]

Mitiglinide: Mitiglinide has been shown to be non-inferior to nateglinide in terms of HbA1c and FPG reduction.[7][11] One study suggested a potentially lower risk of hypoglycemia with mitiglinide compared to nateglinide.[7] Direct, head-to-head comparisons between repaglinide and mitiglinide are limited. One study compared repaglinide to a combination of mitiglinide and voglibose, suggesting the combination might be more effective in improving glycemic variability, but this does not allow for a direct comparison of the meglitinides alone.[12]

#### Conclusion

Repaglinide appears to be the most potent of the currently available meglitinides in terms of lowering HbA1c and FPG. Nateglinide and mitiglinide are also effective options, with mitiglinide showing a similar efficacy profile to nateglinide. The choice of a specific meglitinide for therapeutic use or further research and development may depend on the desired balance between glycemic control and the risk of hypoglycemia. Further direct comparative studies, particularly between repaglinide and mitiglinide, would be beneficial to fully elucidate the relative efficacy and safety profiles within this class of drugs. It is also important to note that while "Repaglinide Anhydride" may be the specific chemical form in a formulation, the clinical literature predominantly refers to the active moiety as "repaglinide." The absolute oral bioavailability of repaglinide is approximately 56% to 63%.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.



#### References

- 1. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 2. oxjournal.org [oxjournal.org]
- 3. What is Mitiglinide Calcium Hydrate used for? [synapse.patsnap.com]
- 4. Mitiglinide | C19H25NO3 | CID 121891 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Efficacy and safety of repaglinide vs nateglinide for treatment of Japanese patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of mitiglinide versus nateglinide in newly diagnose patients with type 2 diabetes mellitus: a randomized double blind trial [aipub.cn]
- 8. Bioavailability of repaglinide, a novel antidiabetic agent, administered orally in tablet or solution form or intravenously in healthy male volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Repaglinide versus nateglinide monotherapy: a randomized, multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multicentre, double-blind, randomized study of mitiglinide compared with nateglinide in type 2 diabetes mellitus patients in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Efficacy of Repaglinide Versus the Combination of Mitiglinide and Voglibose on Glycemic Variability in Japanese Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Efficacy of Repaglinide with Other Meglitinides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15291073#comparing-the-efficacy-of-repaglinide-anhydride-with-other-meglitinides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com